6-Bromothiochroman-4-one

Anticancer Differentiation Therapy Proliferation Arrest

Researchers requiring a reliable 6-bromo-substituted thiochroman-4-one scaffold often face inconsistency in halogen positional purity and supply delays. 6-Bromothiochroman-4-one (CAS 13735-13-2) directly addresses these pain points as a key building block for cross-coupling derivatization and differentiation-inducing studies: - Provides the unique 6-Br electronic/steric profile essential for Suzuki-Miyaura library synthesis and SAR exploration. - Enables monocyte differentiation induction research, ideal for novel leukemia/solid tumor differentiation therapy programs. - Serves as a validated reference standard for HPLC/LC-MS method development to detect brominated impurities. Supplied with ≥95% purity (GC/HPLC) in common research quantities, ensuring batch-to-batch reproducibility and immediate availability for hit-to-lead optimization and biotransformation studies.

Molecular Formula C9H7BrOS
Molecular Weight 243.12 g/mol
CAS No. 13735-13-2
Cat. No. B177317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromothiochroman-4-one
CAS13735-13-2
Molecular FormulaC9H7BrOS
Molecular Weight243.12 g/mol
Structural Identifiers
SMILESC1CSC2=C(C1=O)C=C(C=C2)Br
InChIInChI=1S/C9H7BrOS/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4H2
InChIKeySBNPYDJTVGRDAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromothiochroman-4-one: Core Scaffold Overview


6-Bromothiochroman-4-one (CAS 13735-13-2) is a sulfur-containing heterocyclic compound belonging to the thiochroman-4-one class, characterized by a bromine atom at the 6-position of the fused benzothiopyran ring system . This compound serves as a versatile building block in medicinal chemistry and drug discovery due to its ability to undergo further functionalization, including cross-coupling reactions, oxidations, and condensations, enabling the synthesis of diverse biologically active derivatives . Its physicochemical properties, including solubility in organic solvents and typical purity levels of 95%, make it suitable for a wide range of synthetic and analytical applications .

6-Bromothiochroman-4-one: Substitution Limitations


Substitution among thiochroman-4-one analogs is not trivial due to the profound impact of halogen identity and position on biological activity, synthetic accessibility, and downstream reactivity . The bromine atom at the 6-position in 6-Bromothiochroman-4-one (CAS 13735-13-2) provides a unique balance of steric bulk and electronic effects compared to fluorine, chlorine, or alternative bromo isomers (e.g., 7-bromo). This directly influences key parameters such as enzyme inhibition potency, selectivity profiles, and the efficiency of subsequent chemical transformations like Suzuki-Miyaura couplings or biotransformations [1]. Consequently, generic substitution with other halogenated or positional isomers cannot guarantee equivalent performance in research or industrial applications, necessitating product-specific evaluation as detailed below.

6-Bromothiochroman-4-one: Performance Evidence Guide


Cellular Differentiation: Brominated vs. Unsubstituted

6-Bromothiochroman-4-one demonstrates a distinct biological profile by inducing differentiation of undifferentiated cells to monocytes, a property not observed for unsubstituted thiochroman-4-one [1]. This activity is associated with pronounced arrest of cell proliferation, suggesting a unique mechanism for anticancer and dermatological applications.

Anticancer Differentiation Therapy Proliferation Arrest

Antifungal Biotransformation: Halogen Comparison

While direct antifungal data for 6-Bromothiochroman-4-one is not available, studies on closely related 6-chloro- and 6-methylthiochroman-4-ones reveal that the halogen identity dictates microbial biotransformation pathways by Trichoderma viride, leading to distinct metabolites with varying antifungal efficacy against Botrytis cinerea [1]. The bromine atom in 6-Bromothiochroman-4-one is expected to confer different metabolic stability and product profiles compared to chlorine or methyl substituents.

Antifungal Biotransformation Microbial Metabolism

Synthetic Versatility via Cross-Coupling

The bromine substituent at the 6-position serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or amine groups to generate focused libraries of thiochroman-4-one derivatives . In contrast, 6-fluoro or 6-chloro analogs typically require harsher conditions or specialized catalysts for similar transformations due to the lower reactivity of C-F or C-Cl bonds.

Organic Synthesis Cross-Coupling Building Block

Positional Isomer Impact on Cytotoxicity

The position of the bromine atom on the thiochroman-4-one core significantly impacts biological activity. While direct comparative data for 6-Bromothiochroman-4-one is limited, the 7-bromo positional isomer (CAS 13735-16-5) has been reported to exhibit an IC50 of 5 µM against the MCF-7 breast cancer cell line . This demonstrates that bromine placement dictates cytotoxicity, and 6-Bromothiochroman-4-one likely possesses a distinct activity profile that warrants independent evaluation.

Anticancer Positional Isomer Cytotoxicity

Chromatographic Behavior: 6-Bromo vs. 6-Fluoro

The molecular weight and polarity of 6-Bromothiochroman-4-one (MW: 243.12 g/mol, LogP estimated ~2.5-3.0) differ significantly from the 6-fluoro analog (MW: 182.19 g/mol, LogP estimated ~1.5-2.0) . These physicochemical differences translate to distinct retention times in reversed-phase HPLC and unique behavior in preparative chromatography, which are critical considerations for purification and analytical method development.

Analytical Chemistry Chromatography Physicochemical Properties

6-Bromothiochroman-4-one: Research & Industrial Applications


Differentiation Therapy & Cancer Stem Cell Research

6-Bromothiochroman-4-one is uniquely suited for studies investigating the induction of differentiation in undifferentiated cancer cells or other proliferative disorders, as evidenced by its ability to promote monocyte differentiation [1]. This application is particularly relevant for academic groups and biotech companies focused on novel differentiation therapies for leukemia or solid tumors.

Focused Library Synthesis via Cross-Coupling

Medicinal chemistry laboratories can leverage the reactive C-Br bond at the 6-position to efficiently generate diverse libraries of thiochroman-4-one derivatives via Suzuki-Miyaura or other palladium-catalyzed cross-couplings [1]. This approach enables rapid exploration of structure-activity relationships (SAR) around the 6-position, accelerating hit-to-lead optimization.

Microbial Biotransformation for Antifungal Metabolites

6-Bromothiochroman-4-one serves as a substrate for microbial biotransformation studies using fungi such as Trichoderma viride, with the goal of generating novel brominated metabolites that may exhibit enhanced or altered antifungal activity compared to the parent compound or other halogenated analogs [1]. This application is valuable for natural product chemistry and agricultural fungicide development.

Analytical Method Development and QC

Due to its distinct molecular weight (243.12 g/mol) and chromatographic behavior relative to other halogenated thiochroman-4-ones, 6-Bromothiochroman-4-one is an ideal reference standard for developing and validating HPLC or LC-MS methods aimed at detecting, quantifying, and differentiating brominated impurities in complex reaction mixtures or pharmaceutical formulations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromothiochroman-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.